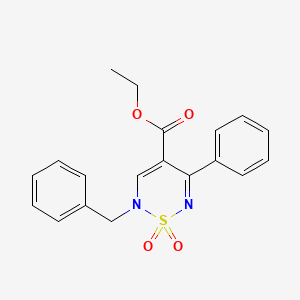

ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Description

Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,2,6-thiadiazine core with sulfone (1,1-dioxide) and ester (ethyl carboxylate) functional groups. The benzyl and phenyl substituents at positions 2 and 5, respectively, distinguish it from structurally related analogues.

Properties

IUPAC Name |

ethyl 2-benzyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-25-19(22)17-14-21(13-15-9-5-3-6-10-15)26(23,24)20-18(17)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJUMNVBCFFKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is being studied for its ability to modulate various biological pathways.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound is used in the chemical industry for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the production of advanced materials.

Mechanism of Action

The mechanism by which ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations:

- Position 5 Substitution: The target compound’s phenyl group (vs.

- Ester Group Variation : Ethyl vs. propyl esters modulate lipophilicity and metabolic stability. For instance, the propyl analogue (322.38 g/mol) has a higher molecular weight than the ethyl variant (exact value unconfirmed) .

Physical and Chemical Properties

| Property | Ethyl 2-Benzyl-5-Phenyl Analogue (Target) | Propyl 2-Benzyl-5-Methyl Analogue | Ethyl 5-Methyl-Oxadiazole Analogue |

|---|---|---|---|

| Boiling Point | Not reported | 471.5±55.0 °C at 760 mmHg | Not reported |

| Density | Inferred ~1.3 g/cm³ (similar to propyl) | 1.3±0.1 g/cm³ | Not reported |

| Storage Conditions | Likely -20°C (long-term) | -20°C (1–2 years) | Not reported |

| Solubility | Low (predicted, due to aromatic groups) | Not reported | Not reported |

- Thermal Stability : The propyl analogue’s high boiling point (471.5°C) suggests robust thermal stability, a trait likely shared by the target compound due to its aromatic substituents .

- Polarity : The phenyl group at position 5 may reduce polarity compared to methyl-substituted analogues, impacting chromatographic behavior .

Biological Activity

Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a compound belonging to the class of thiadiazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

- Molecular Formula : C19H18N2O4S

- Molecular Weight : 370.4 g/mol

- CAS Number : 1923052-14-5

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine have shown effectiveness against various bacterial and fungal strains. A study highlighted that certain thiazine derivatives demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. For example, one study reported IC50 values of approximately 5 µg/mL for MCF-7 cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Thiadiazine derivatives have also been investigated for their anti-inflammatory properties. In animal models, these compounds have demonstrated the ability to reduce inflammation markers and alleviate symptoms in conditions such as arthritis. One study found that a related thiadiazine compound significantly decreased paw edema in rats when administered at a dose of 50 mg/kg .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of ethyl 2-benzyl-5-phenyl-2H-thiadiazine was tested against Candida albicans and Aspergillus niger. The results indicated that at concentrations of 20 µg/mL, the compound inhibited fungal growth by over 70%, showcasing its potential as a therapeutic agent against fungal infections .

Case Study 2: Anticancer Properties

A recent study focused on the anticancer effects of thiadiazine derivatives on human cancer cell lines. The results demonstrated that treatment with ethyl 2-benzyl-5-phenyl-2H-thiadiazine led to significant reductions in cell viability in both MCF-7 and HCT116 cells after 48 hours of exposure. The study concluded that further exploration into dosage optimization and mechanism elucidation is warranted .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC: 10–50 µg/mL | Effective against bacterial strains |

| C. albicans, A. niger | MIC: 20 µg/mL | Significant antifungal activity | |

| Anticancer | MCF-7 | IC50: ~5 µg/mL | Induces apoptosis |

| HCT116 | IC50: ~5 µg/mL | Cell cycle arrest observed | |

| Anti-inflammatory | Rat model (paw edema) | Dose: 50 mg/kg | Reduced inflammation markers |

Q & A

Q. How can I optimize the synthesis of ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide to improve yield and purity?

Answer: Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, using polar aprotic solvents (e.g., DMF or DMSO) can enhance cyclization efficiency in thiadiazine derivatives . Reflux times should be calibrated using TLC or HPLC to monitor intermediate formation. Substituent effects, such as electron-withdrawing groups on the phenyl ring, may influence reaction rates and yields . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound from byproducts.

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR can confirm substituent positions and stereochemistry. For example, the benzyl group’s protons appear as a singlet (~δ 4.5–5.0 ppm), while the ethyl ester’s methyl group resonates near δ 1.2–1.4 ppm .

- IR Spectroscopy : Key peaks include S=O stretches (~1350–1150 cm) and ester C=O (~1700 cm) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, particularly the 1,1-dioxide configuration and spatial arrangement of substituents .

Intermediate Research Questions

Q. How can I assess the compound’s stability under varying pH and temperature conditions for biological assays?

Answer:

- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation via HPLC over 24–72 hours. Thiadiazine dioxides are typically stable in neutral to slightly acidic conditions but may hydrolyze in strongly basic media .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store aliquots at –20°C in anhydrous DMSO to prevent moisture-induced degradation .

Q. What strategies can resolve contradictions in biological activity data across different cell lines?

Answer:

- Dose-Response Curves : Validate activity using multiple concentrations (e.g., 1 nM–100 μM) to identify off-target effects or non-linear responses .

- Enzyme Assays : Test against isolated targets (e.g., COX-1/COX-2) to confirm specificity. Benzothiazine dioxides often exhibit higher affinity for COX-2 due to steric and electronic interactions .

- Metabolic Stability : Use liver microsomes to assess whether differences in activity stem from metabolic inactivation .

Advanced Research Questions

Q. How can I design experiments to probe the compound’s mechanism of action when unexpected in vivo toxicity is observed?

Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated vs. control tissues to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

- Reactive Metabolite Screening : Use LC-MS to detect glutathione adducts or other electrophilic intermediates formed via cytochrome P450 metabolism .

- Comparative Toxicology : Compare toxicity profiles with structurally related analogs to isolate toxicophores (e.g., substituents on the benzyl group) .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in this compound class?

Answer:

- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the 1,1-dioxide moiety and hydrophobic interactions with aromatic substituents .

- QSAR Modeling : Train models on a library of thiadiazine derivatives to correlate substituent properties (e.g., Hammett σ values) with biological activity .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity and selectivity .

Methodological Resources

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Data Points | Reference |

|---|---|---|

| H NMR | δ 1.3 (t, CH), δ 4.3 (q, CH), δ 7.2–7.6 (aromatic) | |

| IR | 1340 cm (S=O), 1705 cm (C=O) | |

| X-ray | Dihedral angle between thiadiazine and benzyl groups |

Q. Table 2. Biological Assay Conditions

| Assay Type | Conditions | Reference |

|---|---|---|

| COX Inhibition | 10 μM compound, 30-min pre-incubation, IC calculation | |

| Cytotoxicity | 48-h exposure, MTT assay in HEK293 and HepG2 cells |

Data Contradiction Analysis

If SAR models conflict with experimental IC values:

Re-evaluate Descriptors : Include solvent-accessible surface area (SASA) or dipole moments in QSAR models .

Experimental Validation : Synthesize high-scoring virtual analogs and test in vitro .

Meta-Analysis : Cross-reference with PubChem bioactivity data for related thiadiazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.